

Application Notes and Protocols for Men 10207 in In Vivo Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the selective tachykinin NK2 receptor antagonist, **Men 10207**, in various in vivo animal models. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing their studies.

Introduction

Men 10207 is a potent and selective antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. As such, **Men 10207** is a valuable tool for investigating the role of the NK2 receptor in these processes and for evaluating its therapeutic potential in relevant disease models.

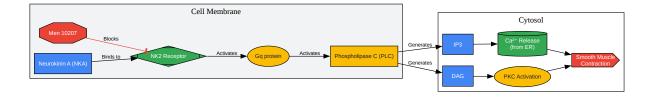
Mechanism of Action

Tachykinins, such as Neurokinin A (NKA), are a family of neuropeptides that exert their effects by binding to three main receptor subtypes: NK1, NK2, and NK3. **Men 10207** specifically blocks the action of tachykinins at the NK2 receptor, thereby inhibiting downstream signaling pathways. The activation of the NK2 receptor by its endogenous ligand, NKA, typically leads to the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular



calcium concentrations and subsequent cellular responses, such as smooth muscle contraction.

Signaling Pathway of Tachykinin NK2 Receptor and Inhibition by Men 10207



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Caption: Tachykinin NK2 Receptor Signaling Pathway and its Antagonism by Men 10207.

Recommended Dosages in Animal Models

The following table summarizes the recommended dosages of **Men 10207** for various in vivo animal studies based on published literature. It is crucial to note that optimal dosage may vary depending on the specific experimental conditions, including the animal strain, age, and the specific research question. Therefore, pilot studies are recommended to determine the optimal dose for a particular experimental setup.



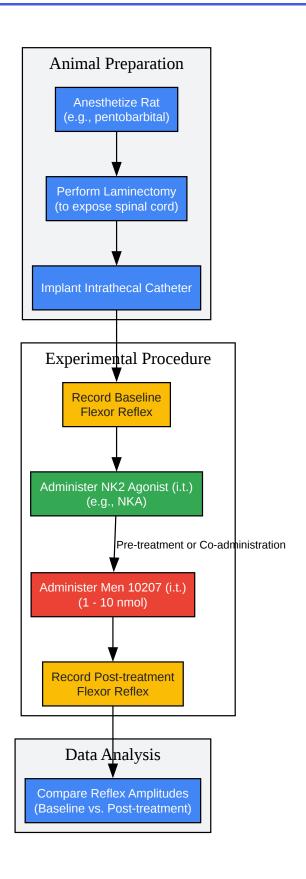
Animal Model	Application	Route of Administration	Dosage Range	Reference
Rat	Spinal Reflex Excitability	Intrathecal (i.t.)	1 - 10 nmol	(Xu et al., 1991)
Guinea Pig	Airway Microvascular Leakage	Intravenous (i.v.)	30 - 300 nmol/kg	(Maggi et al., 1991)
Rat	Bladder Motility	Intravenous (i.v.)	1 - 10 μmol/kg	(Lecci et al., 1994)

Experimental Protocols Investigation of Spinal Reflex Excitability in Rats

This protocol is adapted from Xu et al. (1991) to assess the role of NK2 receptors in spinal nociceptive processing.

Experimental Workflow for Spinal Reflex Excitability Study





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